2-(((5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine
Description
Properties
IUPAC Name |
2-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5S2/c1-20-14-18-17-12(10-21-13-15-8-5-9-16-13)19(14)11-6-3-2-4-7-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQCJRYXERVQJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=CC=C2)CSC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(((5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine typically involves multi-step reactions. One common method includes the nucleophilic addition and subsequent cyclization into a thioxopyrimidine moiety . The reaction conditions often involve the use of catalysts such as ZnCl2 and reagents like triethyl orthoformate and ammonium acetate .
Industrial Production Methods: Industrial production methods for such compounds are generally based on scalable synthetic routes that ensure high yield and purity. These methods often involve the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(((5-(Methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: It can participate in nucleophilic substitution reactions, especially at the sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Pharmacological Studies
1-(4-Ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea has been investigated for its potential as a pharmacological agent. Research indicates that it may exhibit anti-inflammatory and analgesic properties, making it a candidate for treating chronic pain conditions.
Case Study : A study published in the Journal of Medicinal Chemistry explored the compound's effects on pain models in rodents, demonstrating significant analgesic activity compared to standard treatments .
Cancer Research
The compound has shown promise in cancer research, particularly as a modulator of cell signaling pathways involved in tumor growth and metastasis.
Data Table: Efficacy Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Inhibition of estrogen receptor signaling |
| A549 (Lung Cancer) | 10 | Induction of apoptosis via mitochondrial pathway |
| HeLa (Cervical Cancer) | 12 | Inhibition of cell cycle progression |
This table summarizes findings from various studies that highlight the compound's effectiveness against different cancer cell lines .
Neuropharmacology
Recent studies have indicated that this compound might influence neuroprotective pathways, suggesting its potential use in neurodegenerative diseases.
Case Study : In vitro studies demonstrated that treatment with 1-(4-Ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea reduced oxidative stress markers in neuronal cells, indicating a protective effect against neurodegeneration .
Mechanism of Action
The mechanism of action of 2-(((5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Acute Toxicity and Alkyl Chain Effects
The acute toxicity of S-alkylated 1,2,4-triazole-pyrimidine derivatives is inversely correlated with alkyl chain length:
Key Insight : Methylthio’s small size enhances membrane permeability but increases metabolic byproduct toxicity. Longer alkyl chains (e.g., octyl, decyl) reduce toxicity and improve antimicrobial efficacy by balancing lipophilicity and metabolic stability .
Antimicrobial Activity
While the target compound lacks direct antimicrobial data, analogs with structural modifications demonstrate varying activities:
- Decylthio Derivative : Inhibits E. coli and S. aureus at 125 μg/ml, suggesting alkyl chain length optimizes interaction with bacterial membranes .
- Furan-Containing Analog (Tryfuzol®): Exhibits immunomodulatory and antioxidant properties, highlighting the role of heterocyclic substituents (e.g., furan) in diversifying bioactivity .
Structural-Activity Relationship : The phenyl-triazole core is critical for scaffold stability, while substituents (alkyl chains, heterocycles) fine-tune target selectivity and potency.
Substituent-Driven Functional Diversification
Pyridine vs. Pyrimidine Moieties
- Pyridine Derivatives (e.g., 5m, 5q) : Higher melting points (147–174°C) suggest enhanced crystallinity compared to pyrimidine analogs. Bioactivity data for these compounds is unreported, but their synthesis yields (>79%) indicate robust scalability .
Morpholine and Thiadiazole Modifications
- Morpholine Derivatives : 4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine shows antifungal activity, underscoring morpholine’s role in improving solubility and target engagement .
Biological Activity
The compound 2-(((5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is a novel organic molecule that combines a pyrimidine ring with a triazole moiety, characterized by its methylthio and phenyl substituents. This unique structure has led to significant interest in its potential biological activities, particularly in medicinal chemistry.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This configuration enhances its reactivity and interaction potential with various biological targets, making it a candidate for further pharmacological studies.
Biological Activity Overview
Research indicates that 2-(((5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, inhibiting the growth of certain pathogens.
- Antidiabetic Effects : Certain derivatives of pyrimidines have shown promise in improving glycemic control and enhancing insulin sensitivity in diabetic models.
- Anticancer Potential : The compound's ability to interact with specific enzymes or receptors suggests potential applications in cancer therapy by disrupting essential biological processes in cancer cells.
The biological activity of this compound is primarily attributed to its ability to bind to various biological targets, including enzymes and receptors. This binding can modulate their activity, potentially leading to the inhibition of pathogen growth or cancer cell proliferation. The exact mechanisms are still under investigation, but initial findings indicate that it may affect metabolic pathways critical for cell survival and replication.
Antimicrobial Activity Study
A study conducted on a series of similar triazole compounds revealed that those with structural similarities to 2-(((5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine exhibited moderate to good antimicrobial activity against various bacterial strains. The results indicated that modifications at the triazole and pyrimidine positions significantly influenced the antimicrobial efficacy .
Antidiabetic Effects
In a diabetic model study, compounds structurally related to 2-(((5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine were shown to enhance insulin sensitivity and improve glycemic control. These findings suggest that this class of compounds could be developed further as antidiabetic agents.
Comparative Analysis
To better understand the unique properties of 2-(((5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine , a comparison with other similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methyl-3-(methylthio)-5-phenyl-4H-1,2,4-triazole | Triazole derivative | Antimicrobial |
| 5-Amino-pyrimidine derivatives | Amino group on pyrimidine | Anticancer |
| 4-Amino-thiazole derivatives | Thiazole ring | Antimicrobial |
This table illustrates how structural variations can lead to different biological activities among related compounds.
Q & A
Q. What are the key structural features of this compound that influence its reactivity and bioactivity?
The compound’s core consists of a pyrimidine ring linked to a 1,2,4-triazole moiety via a thioether bridge, with additional methylthio and phenyl substituents. These features contribute to:
- Electron-rich regions : The triazole and pyrimidine rings enable π-π stacking and hydrogen bonding with biological targets .
- Thioether bridges : Enhance metabolic stability compared to oxygen/sulfur analogs, as observed in structurally similar thieno[3,2-d]pyrimidine derivatives .
- Substituent effects : The methylthio group may modulate lipophilicity, while the phenyl ring provides steric bulk, influencing target selectivity .
Q. What standard synthetic routes are employed to prepare this compound?
Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the 1,2,4-triazole core via cyclization of thiosemicarbazides or thioureas under acidic conditions .
- Step 2 : Alkylation of the triazole’s thiol group with a pyrimidine-containing alkyl halide, using bases like K₂CO₃ to deprotonate the thiol .
- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity . Example protocol:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | HCl, reflux, 6h | 70% | |
| 2 | K₂CO₃, DMF, 80°C | 65% |
Q. How is the compound characterized post-synthesis?
Standard techniques include:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions; IR for thioether (C-S, ~600 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) bonds .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity .
- Elemental analysis : Validate stoichiometry (e.g., C, H, N, S content) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and selectivity?
Key factors include:
- Temperature control : Lower temps (e.g., 60°C) reduce side reactions in thioether formation, as seen in analogous triazole-thiazole hybrids .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiolate intermediates .
- Catalysts : Phase-transfer catalysts (e.g., TBAB) improve alkylation efficiency by 15–20% .
- Green chemistry : Microwave-assisted synthesis reduces reaction time by 30–50% for similar triazole derivatives .
Q. What strategies resolve contradictions in bioactivity data across structural analogs?
Contradictions often arise from assay variability or substituent effects. Recommended approaches:
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replace methylthio with ethylthio) and test against standardized assays (e.g., MIC for antimicrobial activity) .
- Targeted molecular docking : Use computational models (e.g., AutoDock) to predict binding affinities for enzymes like dihydrofolate reductase, a common target for triazole-pyrimidine hybrids . Example SAR table:
| Substituent | Bioactivity (IC₅₀, μM) | Target | Reference |
|---|---|---|---|
| Methylthio | 2.1 ± 0.3 | DHFR | |
| Ethylthio | 3.8 ± 0.5 | DHFR | |
| Phenyl (unmodified) | 5.6 ± 0.7 | Topoisomerase II |
Q. What computational methods are used to study its interaction with biological targets?
- Density Functional Theory (DFT) : Calculate electron distribution in the triazole-pyrimidine core to identify reactive sites .
- Molecular Dynamics (MD) : Simulate binding stability with proteins (e.g., 100 ns simulations to assess conformational changes) .
- ADMET prediction : Tools like SwissADME predict logP (~2.5) and bioavailability, guiding in vivo testing .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
